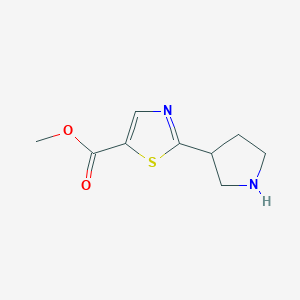
Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a pyrrolidine ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrolidine derivative with a thiazole precursor under specific conditions. For example, the reaction might involve heating the reactants in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and real-time monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within its target site .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds also feature a pyrrolidine ring and have similar biological activities.
Thiazole derivatives: Compounds like thiazole-4-carboxylate share structural similarities and can undergo similar chemical reactions
Uniqueness
Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate is unique due to its combined pyrrolidine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
Biological Activity
Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate is a compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential bioactive properties. This compound features a thiazole ring fused with a pyrrolidine moiety, making it a candidate for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound based on diverse research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O2S. The compound can often be found in the form of its hydrochloride salt, which enhances its solubility and stability for research applications. Its structure allows for various chemical reactions, including oxidation and substitution, which can yield derivatives with altered biological properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In cell culture studies, it demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The treatment with this compound significantly reduced cell viability compared to control groups. The specific pathways affected by the compound are still under investigation, but it is believed to induce apoptosis in cancer cells .
Anti-inflammatory Effects
This compound has been noted for its anti-inflammatory properties as well. It may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This characteristic suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with cell surface receptors that modulate signaling pathways related to growth and apoptosis.
- Gene Expression Modulation : There is evidence suggesting that it may alter gene expression profiles associated with inflammation and cancer progression .
Case Studies and Research Findings
Properties
Molecular Formula |
C9H12N2O2S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H12N2O2S/c1-13-9(12)7-5-11-8(14-7)6-2-3-10-4-6/h5-6,10H,2-4H2,1H3 |
InChI Key |
PPPUGKPNVZOZTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















